CYP11B2 vs CYP11B4 Selectivity: Target Compound Shows 39% Inhibition of Aldosterone Synthase with Negligible Off-Target Activity
In an enzymatic inhibition assay evaluating selectivity across steroidogenic cytochrome P450 isoforms, N-(pyridin-3-yl)pyridine-4-carboxamide demonstrated 39% inhibition of human aldosterone synthase (CYP11B2) at a concentration of 0.5 mM, while exhibiting only 4% inhibition of the closely related isoform CYP11B4 under identical assay conditions [1]. This ~10-fold differential in inhibitory activity represents a measurable selectivity window for the unsubstituted parent scaffold.
| Evidence Dimension | Enzyme inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 39% inhibition of CYP11B2 at 0.5 mM |
| Comparator Or Baseline | 4% inhibition of CYP11B4 at 0.5 mM (same compound, different isoform) |
| Quantified Difference | 35 percentage-point differential; ~9.8-fold higher inhibition of CYP11B2 vs CYP11B4 |
| Conditions | Enzymatic inhibition assay with human CYP11B2 and CYP11B4; ligand concentration 0.5 mM |
Why This Matters
This isoform selectivity, even at the unsubstituted scaffold level, supports the compound's utility as a starting point for developing selective aldosterone synthase inhibitors while minimizing interference with related steroidogenic pathways.
- [1] BRENDA Enzyme Database, Ligand ID 162872: N-(pyridin-3-yl)pyridine-4-carboxamide, accessed 2025. View Source
